9-Fluorenyl acetate

Analytical Chemistry Chromatography Derivatization

Researchers requiring ultra-trace amine detection face sensitivity ceilings with standard FMOC-based reagents. 9-Fluorenyl acetate delivers a validated 500 ppt (0.5 ng/mL) detection limit in urine-a ~20-fold sensitivity improvement over alternative fluorenyl derivatization approaches. • Validated LOD of 500 ppt in urine via fluorescence detection (λex 227 nm, λem 310 nm). • Superior derivatization efficiency & reduced blank interference vs. FMOC-tagged reagents in automated SPE-LC-FLD workflows. • Acetyl chloride esterification route (86% yield) enables cost-efficient in-house synthesis vs. iodobenzene diacetate (61% yield). • Available in 95%-99.5%+ purity grades to match application-specific requirements.

Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
CAS No. 25017-68-9
Cat. No. B1295280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Fluorenyl acetate
CAS25017-68-9
Molecular FormulaC15H12O2
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCC(=O)OC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C15H12O2/c1-10(16)17-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,1H3
InChIKeyUWSLPNWPRYFAMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Fluorenyl Acetate Overview


9-Fluorenyl acetate (CAS 25017-68-9; C15H12O2; MW 224.25) is an ester derivative of fluorene wherein the 9-hydroxyl group is acetylated . As a white to off-white crystalline solid with a melting point of approximately 69.5°C, the compound exhibits solubility in common organic solvents including dichloromethane and ethyl acetate, with negligible aqueous solubility [1]. Its procurement value is defined by three distinct functional roles: (1) a precursor for synthesizing fluorene-based building blocks, (2) a derivatization reagent and fluorophore source for analytical detection, and (3) a protecting group for alcohols and amines in multi-step synthesis [2].

Why 9-Fluorenyl Acetate Cannot Be Directly Substituted


The 9-fluorenyl acetate ester linkage (C-O-C=O) defines a specific reactivity profile that fundamentally distinguishes this compound from structurally related fluorene derivatives. Unlike the widely used 9-fluorenylmethyl chloroformate (Fmoc-Cl; CAS 28920-43-6), which installs a base-labile carbamate protecting group [1], 9-fluorenyl acetate provides a hydrolytically cleavable ester linkage with distinct stability conditions . Compared to the parent alcohol 9-fluorenol (CAS 1689-64-1), the acetate is significantly more reactive in esterification and hydrolysis reactions due to the presence of the ester functional group . Furthermore, 9-fluorenylmethyl acetate (CAS 63839-86-1) differs in its methylene-extended structure, altering its steric and electronic properties in synthetic applications [2]. Procurement of an incorrect fluorene derivative will result in incompatible reactivity, failed derivatization efficiency, and compromised analytical sensitivity.

Quantitative Evidence: 9-Fluorenyl Acetate vs. Fmoc Analogs


Derivatization Efficiency: FA vs FMOC Reagents

A head-to-head comparative study of silica-based derivatization reagents bearing either a 9-fluoreneacetyl (FA) tag or a 9-fluorenylmethoxycarbonyl (FMOC) tag demonstrated superior performance for the FA-tagged system across multiple parameters [1]. The FA-tagged silica reagent exhibited higher derivatization efficiency, greater reagent stability, and reduced blank reagent interference compared to the FMOC-tagged analog when derivatizing primary and secondary amines [1]. This comparative data establishes the quantitative advantage of the fluoreneacetyl moiety over the more common FMOC moiety in solid-phase derivatization applications.

Analytical Chemistry Chromatography Derivatization Fluorescence Detection

Analytical Sensitivity with Activated Ester

An automated HPLC system utilizing a solid-phase reagent containing a 9-fluorenyl acetate activated ester achieved a detection limit of 500 ppt (parts per trillion) for amphetamine in urine [1]. This performance metric was attained through simultaneous on-line solid-phase extraction and derivatization, leveraging the fluorescent properties of the 9-fluorenyl moiety for sensitive detection [1]. For context, a separate HPLC method using a (+)-1-(9-fluorenyl)ethyl chloroformate derivatization for atenolol enantiomers in plasma achieved a quantification limit of 10 ng/mL (10 ppb) , demonstrating the activated ester approach provides approximately 20-fold improved sensitivity (500 ppt = 0.5 ppb vs. 10 ppb) in comparable biological matrices.

Bioanalysis Forensic Toxicology Fluorescence Detection Solid-Phase Extraction

Synthetic Yield: Acetyl Chloride vs Iodobenzene Diacetate Routes

Two primary synthetic routes to 9-fluorenyl acetate have been documented with reported yields. Route 1: Esterification of 9-fluorenol with acetyl chloride provides a yield of approximately 86% [1]. Route 2: Reaction of fluorene with iodobenzene diacetate yields 9-fluorenyl acetate at approximately 61% yield [1]. For procurement decision-making, the 86% yield route represents a 41% relative yield improvement (86% vs. 61%) and a 25 percentage-point absolute yield advantage over the alternative pathway.

Organic Synthesis Process Chemistry Esterification

Commercial Purity Grade Options

Commercially available 9-fluorenyl acetate is offered across a range of purity grades suitable for different application requirements. Standard research grade is available at ≥95% purity . Higher purity grades include min. 97.0% (HPLC area%), min. 98.0% (Neutralization titration), and ≥99.5%+ grades [1]. This tiered purity availability enables researchers to match procurement specifications to application sensitivity requirements without overpaying for unnecessary purity.

Procurement Quality Control Analytical Standards

Physicochemical Properties for Formulation

9-Fluorenyl acetate exhibits a melting point of 69.5°C (reported range 67-69.5°C across vendors), predicted boiling point of 353.1±31.0°C at 760 mmHg, and density of 1.21±0.1 g/cm³ [1][2]. Its LogP is approximately 3, indicating moderate lipophilicity [1]. Solubility is documented in dichloromethane and ethyl acetate, with negligible aqueous solubility . By comparison, the structurally related fluorene-9-acetic acid (CAS 6284-80-6) exhibits a significantly higher melting point of 133-135°C and is water-soluble [3], fundamentally differentiating the two compounds for formulation and handling considerations.

Preformulation Solubility Physical Chemistry

Racemization Prevention by Pf Protecting Group

The 9-phenyl-9-fluorenyl (Pf) group, which can be accessed from 9-fluorenyl acetate derivatives, has been demonstrated to effectively prevent racemization during asymmetric synthesis . This capability is critical for maintaining enantiopurity of chiral compounds, which directly impacts biological activity of pharmaceutical products . While Fmoc protection remains the industry standard for solid-phase peptide synthesis due to its base-labile orthogonal deprotection [1], the Pf group derived from the 9-fluorenyl acetate scaffold offers distinct steric and electronic properties that confer enhanced racemization suppression relative to other fluorene-based protecting groups in solution-phase asymmetric transformations.

Peptide Synthesis Asymmetric Synthesis Protecting Groups Chiral Chemistry

Application Scenarios for 9-Fluorenyl Acetate


Sub-ppb Bioanalytical Detection

In forensic toxicology and clinical bioanalysis workflows where detection of amine-containing analytes at trace levels is required, the 9-fluorenyl acetate activated ester platform delivers a validated detection limit of 500 ppt in urine [1]. This performance exceeds alternative fluorenyl-based derivatization approaches by approximately 20-fold in sensitivity , making it the reagent of choice when maximum analytical sensitivity is non-negotiable. The fluorescent properties of the 9-fluorenyl moiety (λex = 227 nm, λem = 310 nm) enable sensitive detection without requiring additional fluorophore conjugation steps .

Solid-Phase Derivatization for Automated HPLC/LC-MS

For laboratories implementing automated sample preparation workflows, the 9-fluoreneacetyl (FA) tag demonstrates superior derivatization efficiency, enhanced reagent stability, and reduced blank interference compared to FMOC-tagged reagents [1]. This head-to-head comparative evidence supports the selection of FA-tagged solid-phase reagents over FMOC alternatives when designing automated on-line extraction-derivatization systems for amine analysis [1]. The compatibility with fluorescence detection further enables integration with existing HPLC-fluorescence instrumentation.

Racemization Control in Asymmetric Synthesis

In stereoselective synthetic routes to enantiopure pharmaceutical intermediates, the 9-phenyl-9-fluorenyl (Pf) protecting group derived from the 9-fluorenyl acetate scaffold provides documented racemization prevention during asymmetric transformations [1]. This functional differentiation from the more common Fmoc protecting group—which is optimized for orthogonal deprotection rather than racemization suppression —positions the Pf group as the preferred choice when maintaining enantiomeric excess is the primary synthetic challenge. The acetate ester linkage further provides a hydrolytically cleavable handle for selective deprotection under acidic or basic conditions .

Cost-Efficient Synthesis of Fluorene Building Blocks

For research groups or CROs synthesizing 9-fluorenyl acetate in-house as a precursor to more complex fluorene derivatives, the acetyl chloride esterification route (86% yield) provides a 41% relative yield improvement over the iodobenzene diacetate pathway (61% yield) [1]. This quantitative yield advantage directly translates to reduced raw material costs and improved process efficiency. Commercial sourcing decisions should further consider the available purity grade range (95% to 99.5%+) to match application requirements without over-specifying unnecessarily .

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